A Comprehensive Guide to the Structural Elucidation of tert-butyl 2,4'-bipiperidine-1'-carboxylate
A Comprehensive Guide to the Structural Elucidation of tert-butyl 2,4'-bipiperidine-1'-carboxylate
Strategic Overview: An Integrated Approach
The structural elucidation of a novel or synthesized compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle, and the true confidence in the final structure comes from the congruence of all data points. Our strategy begins with macro-level information (molecular formula) and progressively drills down to the finest details of atomic connectivity and spatial arrangement.
The logical flow of this process is paramount. We first confirm that we have a compound of the expected molecular weight and elemental composition. We then verify the presence of key functional groups before embarking on the definitive and most labor-intensive part of the process: mapping the complete covalent framework and, finally, assessing its three-dimensional nature.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Mass and Composition
Before any other analysis, we must confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a measured mass with enough precision to yield a single, unambiguous elemental composition.
Expert Insight: We opt for Electrospray Ionization (ESI) as it is a soft ionization technique that is highly likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the parent mass.
Table 1: HRMS Theoretical Data for C₁₅H₂₈N₂O₂
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₅H₂₈N₂O₂ | Based on the proposed structure. |
| Monoisotopic Mass | 268.2151 g/mol | The sum of the most abundant isotopes of each atom. |
| [M+H]⁺ Exact Mass | 269.2223 Da | The value to be sought in the ESI-MS spectrum (positive ion mode). |
| Key Fragments | m/z 213.1600, 169.1907, 57.0704 | Loss of isobutylene (-56), loss of the full Boc group (-100), and the tert-butyl cation. |
Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.
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Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.
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Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
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Acquisition Parameters:
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Ionization Mode: Positive ESI
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Capillary Voltage: 3.5 kV
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Mass Range: m/z 50-500
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Data Acquisition: Acquire data for 1-2 minutes to ensure a high-quality averaged spectrum.
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Analysis: Compare the measured exact mass of the most abundant ion to the theoretical [M+H]⁺ value. The deviation should be less than 5 ppm to confidently assign the molecular formula.
Functional Group Fingerprinting: Infrared Spectroscopy
Infrared (IR) spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups. While it doesn't reveal the carbon skeleton, it serves as a crucial cross-validation checkpoint. For our target molecule, we expect to see characteristic absorptions for the secondary amine (N-H), the carbamate (C=O), and aliphatic C-H bonds.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Secondary Amine | 3300 - 3500 (broad) | N-H stretch |
| Aliphatic C-H | 2850 - 2960 | C-H stretch |
| Carbamate Carbonyl | 1680 - 1700 (strong) | C=O stretch |
| Carbamate C-N | 1160 - 1250 | C-N stretch |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small, solvent-free sample (a few crystals or a drop of oil) directly onto the ATR crystal.
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Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
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Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Analysis: Identify the key absorption bands and compare them to the expected values. The presence of a strong peak around 1690 cm⁻¹ and a broad peak above 3300 cm⁻¹ would provide strong initial evidence for the proposed structure.
The Core Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for de novo structure elucidation. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon atoms and, critically, confirms the specific C2-C4' connectivity that defines this isomer.
Trustworthiness Principle: The power of this NMR workflow lies in its self-validating nature. The COSY defines proton-proton adjacencies, the HSQC links protons to their carbons, and the HMBC confirms long-range connectivity. An incorrect structural hypothesis will invariably lead to contradictions between these datasets.
Caption: The logical progression of NMR experiments.
Protocol: General NMR Sample Preparation & Acquisition
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Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is often preferred for initial analysis, while CD₃OD can be useful for exchanging the labile N-H proton.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the many overlapping signals in the aliphatic region of this molecule.
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Acquisition: Perform ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC experiments using standard manufacturer pulse programs.
1D NMR Analysis (¹H and ¹³C)
The 1D spectra provide the fundamental census of proton and carbon environments.
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¹H NMR: We expect to see a large singlet around δ 1.45 ppm for the nine equivalent protons of the tert-butyl group. The rest of the spectrum, from ~1.2 to 4.1 ppm, will contain the complex, overlapping multiplets of the 18 piperidine protons. The protons on the Boc-protected ring (H2', H6') will be shifted downfield (δ ~2.8-4.1 ppm) due to the electron-withdrawing effect of the carbamate. The single N-H proton will likely appear as a broad singlet.
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¹³C NMR & DEPT-135: We expect to see all 15 carbon signals. The DEPT-135 experiment is crucial for distinguishing CH₂ signals (which appear as negative peaks) from CH/CH₃ signals (positive peaks). This helps in assigning the numerous methylene groups in the piperidine rings. Key signals include the carbamate carbonyl (C=O) around δ 155 ppm, the quaternary carbon of the Boc group (C(CH₃)₃) around δ 80 ppm, and the three methyl carbons (CH₃) around δ 28 ppm.
Table 3: Hypothetical NMR Data (¹H and ¹³C) for Key Structural Moieties
| Moiety | Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Phase |
| Boc Group | -C(CH ₃)₃ | ~1.45 (s, 9H) | ~28.5 | + (CH₃) |
| -C (CH₃)₃ | - | ~79.5 | No Signal (C) | |
| -C =O | - | ~154.9 | No Signal (C) | |
| Boc-Piperidine Ring | H2'eq, H6'eq | ~4.05 (br d) | ~44.0 | - (CH₂) |
| H3'ax, H5'ax | ~1.25 (m) | ~30.0 | - (CH₂) | |
| Unprotected Ring | NH | variable (br s, 1H) | - | - |
| H2 | ~3.10 (m, 1H) | ~58.0 | + (CH) | |
| Linkage Carbons | C2 | - | ~58.0 | + (CH) |
| C4' | - | ~40.0 | + (CH) |
2D NMR: Proving the Connections
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COSY (¹H-¹H Correlation Spectroscopy): This experiment is essential to trace the proton networks within each piperidine ring. For example, starting from the unique H2 proton, we would expect to see correlations to the two H3 protons. These H3 protons would, in turn, show correlations to the H4 protons, and so on. This allows for the complete mapping of each spin system, confirming the integrity of the two separate piperidine rings.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. Using the HSQC, we can unambiguously assign the ¹³C chemical shift for every protonated carbon, marrying the two 1D datasets.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the 2,4' linkage. It reveals correlations between protons and carbons that are 2-3 bonds away. The absence or presence of key correlations provides the definitive proof of the isomeric structure.
Table 4: Key HMBC Correlations for Isomer Confirmation
| Proton(s) | Key Correlating Carbon(s) | Significance of Correlation |
| H2 (on unprotected ring) | C3', C5', C4' | Definitive proof of the C2-C4' bond. This correlation connects the two piperidine rings across the linkage point. |
| H3', H5' (on Boc ring) | C2 | Reciprocal proof of the C2-C4' linkage, viewed from the other ring. |
| -C(CH₃)₃ (Boc protons) | -C=O , -C(CH₃)₃ | Confirms the integrity of the tert-butoxycarbonyl group itself. |
| H2', H6' (on Boc ring) | -C=O | Confirms that the Boc group is attached to the nitrogen of the correct piperidine ring. |
Stereochemical Considerations
The structure contains two stereocenters (at C2 and C4'), meaning it can exist as diastereomers (a cis and a trans pair of enantiomers). While separating these isomers would require chiral chromatography, their relative stereochemistry can often be determined by advanced NMR techniques.
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J-Coupling Analysis: The magnitude of the coupling constants (³JHH) between adjacent axial and equatorial protons in a cyclohexane-like ring is stereochemically dependent. Large couplings (~10-13 Hz) are typical for axial-axial relationships, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions. Careful analysis of the proton multiplets can reveal the preferred conformation of the rings and the relative orientation of the substituents.
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NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent) experiment reveals protons that are close in space, regardless of their bonding. A key NOE correlation between H2 and either H3' or H5' would strongly suggest a cis relationship, while its absence would point towards a trans arrangement.
Conclusion: A Synthesis of Evidence
The structural elucidation of tert-butyl 2,4'-bipiperidine-1'-carboxylate is a case study in the application of modern analytical chemistry. No single technique is sufficient. Confidence in the final structure is achieved by synthesizing the evidence from multiple, orthogonal methods. The precise mass from HRMS confirms the elemental formula. FTIR validates the presence of the expected functional groups. A comprehensive suite of 1D and 2D NMR experiments, most critically the HMBC, definitively establishes the atomic connectivity and distinguishes the target molecule from its isomers. Finally, an analysis of coupling constants and NOE effects can reveal the compound's stereochemical identity. This rigorous, self-validating workflow ensures the absolute structural integrity of critical chemical building blocks, a non-negotiable requirement in the fields of chemical synthesis and drug development.
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Caption: General scheme for Suzuki-Miyaura coupling to form the bipiperidine core.